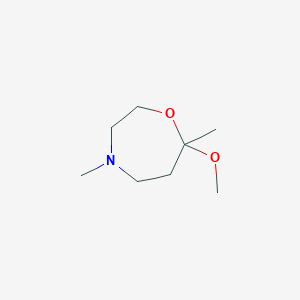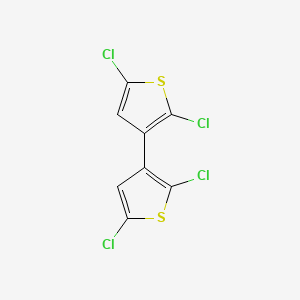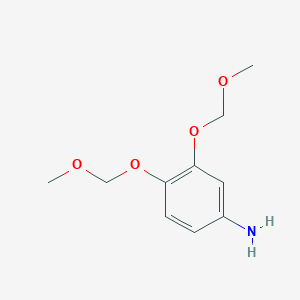
3,4-Bis(methoxymethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(methoxymethoxy)aniline is an organic compound characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 3 and 4 positions, and an aniline group at the 1 position. This compound is part of the broader class of substituted anilines, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(methoxymethoxy)aniline typically involves the protection of hydroxyl groups followed by nitration and reduction. One common method includes the following steps:
Protection of Hydroxyl Groups: The starting material, 3,4-dihydroxyaniline, is treated with methoxymethyl chloride in the presence of a base to form the methoxymethoxy-protected derivative.
Nitration: The protected compound undergoes nitration using a mixture of nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(methoxymethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups direct the incoming electrophile to the ortho and para positions relative to the aniline group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,4-Bis(methoxymethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(methoxymethoxy)aniline involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
4-Methoxyaniline: Similar in structure but with only one methoxy group.
3,4-Dimethoxyaniline: Contains two methoxy groups directly attached to the benzene ring.
3,4-Dihydroxyaniline: The precursor to 3,4-Bis(methoxymethoxy)aniline, with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness: this compound is unique due to the presence of methoxymethoxy groups, which provide increased stability and solubility compared to its analogs. These groups also influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
55692-62-1 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3,4-bis(methoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO4/c1-12-6-14-9-4-3-8(11)5-10(9)15-7-13-2/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
QFZCAZJDNJFJHA-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)N)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


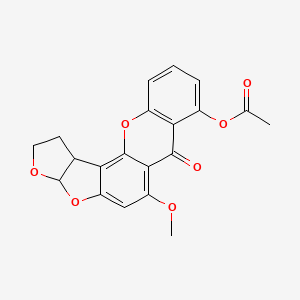


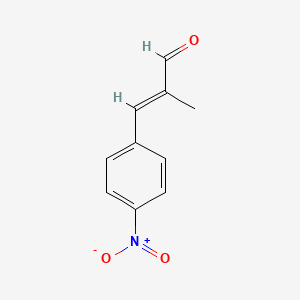
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
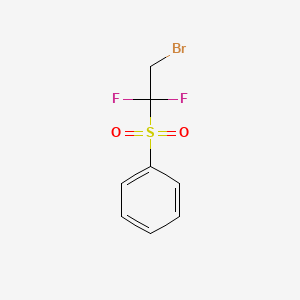
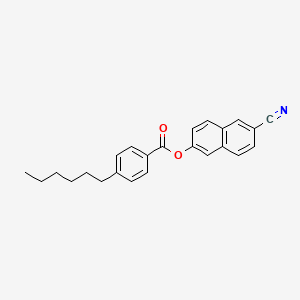
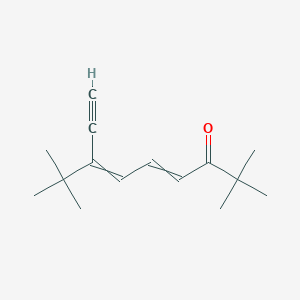

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)


